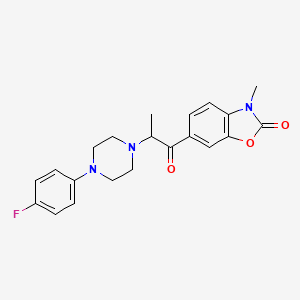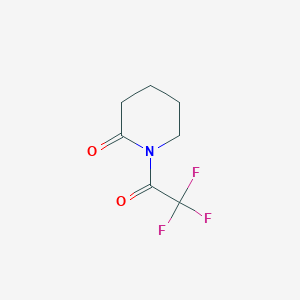
O-6-Methyl-2'-deoxyguanosine-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-6-Methyl-2’-deoxyguanosine-D3 is a deuterated analog of O-6-Methyl-2’-deoxyguanosine, a mutagenic nucleotide in DNA. This compound is often used in scientific research to study DNA methylation and its effects on genetic stability. The deuterium labeling allows for more precise analytical measurements in various experimental setups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-6-Methyl-2’-deoxyguanosine-D3 typically involves the methylation of 2’-deoxyguanosine. The process can be carried out using methylating agents such as dimethyl sulfate or methyl iodide under controlled conditions. The reaction is usually performed in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile, with a base such as sodium hydride or potassium carbonate to facilitate the methylation reaction .
Industrial Production Methods
Industrial production methods for O-6-Methyl-2’-deoxyguanosine-D3 are similar to laboratory synthesis but on a larger scale. The process involves the same methylation reaction but with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
O-6-Methyl-2’-deoxyguanosine-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form O-6-methylguanine.
Reduction: Reduction reactions can convert it back to 2’-deoxyguanosine.
Substitution: The methyl group at the O-6 position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles such as thiols or amines and are carried out in polar solvents like DMF or DMSO.
Major Products
Oxidation: O-6-methylguanine
Reduction: 2’-deoxyguanosine
Substitution: Various substituted guanine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O-6-Methyl-2’-deoxyguanosine-D3 has several applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of DNA methylation.
Biology: Helps in studying the mechanisms of DNA repair and the effects of DNA methylation on gene expression.
Medicine: Investigated for its role in mutagenesis and carcinogenesis, providing insights into cancer development.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting DNA methylation
Mecanismo De Acción
O-6-Methyl-2’-deoxyguanosine-D3 exerts its effects by incorporating into DNA and mimicking the natural nucleotide, 2’-deoxyguanosine. The methyl group at the O-6 position disrupts normal base pairing, leading to G-to-A transitions during DNA replication. This mutagenic effect is counteracted by the DNA repair enzyme O-6-alkylguanine-DNA alkyltransferase, which removes the methyl group and restores normal base pairing .
Comparación Con Compuestos Similares
Similar Compounds
- O-6-Methyl-2’-deoxyguanosine
- O-6-Carboxymethyl-2’-deoxyguanosine
- N7-Methyl-2’-deoxyguanosine
Uniqueness
O-6-Methyl-2’-deoxyguanosine-D3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification of DNA methylation is crucial .
Propiedades
Fórmula molecular |
C11H15N5O4 |
|---|---|
Peso molecular |
284.29 g/mol |
Nombre IUPAC |
(2R,3S,5R)-5-[2-amino-6-(trideuteriomethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6+,7+/m0/s1/i1D3 |
Clave InChI |
BCKDNMPYCIOBTA-LUGGGHJKSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N |
SMILES canónico |
COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide](/img/structure/B13411383.png)


![tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate](/img/structure/B13411393.png)

![Benzenesulfonamide, N-methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411411.png)




![1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411448.png)

![[(3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13411456.png)

